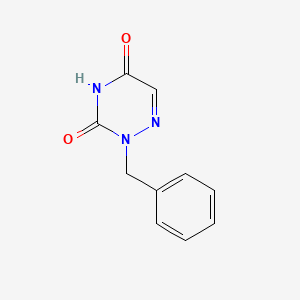

2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Description

The exact mass of the compound 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is 203.069476538 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9-6-11-13(10(15)12-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZYNEQCDJBCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)NC(=O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352679 | |

| Record name | ZINC00146377 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5991-46-8 | |

| Record name | ZINC00146377 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Properties of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione: A Technical Guide for Advanced Drug Development

Executive Summary

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for a diverse array of therapeutic agents. Specifically, the N2-benzylated derivative, 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione , has emerged as a critical intermediate and active pharmaceutical ingredient (API) in the development of D-amino acid oxidase (DAAO) inhibitors, serotonin receptor ligands, and anticoccidial agents[1][2][3].

As a Senior Application Scientist, I have structured this whitepaper to address the primary bottleneck in utilizing this scaffold: regioselective alkylation . Direct benzylation often yields a complex mixture of N2, N4, and N2,N4-dibenzylated products[4]. This guide provides a self-validating, kinetically controlled synthetic protocol to achieve exclusive N2-benzylation, alongside a comprehensive analysis of the compound's physicochemical properties and biological mechanisms.

Nomenclature and Structural Logic

A significant source of literature confusion stems from overlapping nomenclature systems. In classical pyrimidine chemistry, 1,2,4-triazine-3,5(2H,4H)-dione is referred to by its trivial name, 6-azauracil [2].

-

Systematic IUPAC Numbering: The adjacent nitrogens in the triazine ring are designated N1 and N2. The carbonyls are at C3 and C5, separated by N4.

-

Pyrimidine Numbering: The glycosylation/alkylation site is designated N1, and the nitrogen between the carbonyls is N3.

Consequently, 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is structurally synonymous with 1-benzyl-6-azauracil [2]. For the sake of structural accuracy and reproducibility, this guide strictly utilizes the systematic IUPAC nomenclature (N2-alkylation).

Mechanistic Rationale: Overcoming Regioselectivity Challenges

The synthesis of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione requires precise control over the nucleophilicity of the triazine nitrogens.

The Thermodynamic Trap (Basic Conditions):

Attempting to benzylate the unprotected 1,2,4-triazine-3,5(2H,4H)-dione using standard basic conditions (e.g.,

The Kinetic Solution (Silyl-Hilbert-Johnson Reaction):

To force substitution at the N2 position, we must alter the electronic landscape of the heterocycle. By treating the starting material with a silylating agent like bis(trimethylsilyl)acetamide (BSA), the molecule is locked into its

-

Causality: Silylation eliminates the acidic N4 proton and sterically shields the N4 position. The N2 nitrogen, now part of a conjugated imine-like system, becomes the primary nucleophilic center. Subsequent addition of an electrophile (benzyl bromide) results in a kinetically controlled

attack exclusively at N2.

Experimental Methodology: Regioselective N2-Benzylation Workflow

The following protocol is engineered as a self-validating system . Analytical checkpoints are embedded to ensure that any deviation in regioselectivity is caught before downstream processing.

Protocol: Silyl-Mediated Synthesis of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Step 1: Silylation (Lactim Activation)

-

Suspend 1,2,4-triazine-3,5(2H,4H)-dione (10.0 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

-

Add bis(trimethylsilyl)acetamide (BSA) (25.0 mmol) dropwise[3].

-

Reflux the mixture at 80°C for 2 hours.

-

Checkpoint: The opaque suspension will transition into a completely clear, homogenous solution, physically validating the formation of the highly soluble

-bis(trimethylsilyl) intermediate.

Step 2: Regioselective Alkylation

-

Cool the reaction vessel to room temperature.

-

Add benzyl bromide (11.0 mmol) and a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.5 mmol).

-

Causality: TBAI facilitates an in situ Finkelstein reaction, converting benzyl bromide to the more reactive benzyl iodide, accelerating the

displacement at the sterically hindered N2 site.

-

-

Heat the reaction to 70°C and stir for 16 hours.

Step 3: Deprotection and Isolation

-

Quench the reaction by adding 15 mL of Methanol/Water (1:1 v/v) and stir for 1 hour at room temperature. This rapidly hydrolyzes the silyl ethers, regenerating the C3/C5 carbonyls.

-

Concentrate the mixture under reduced pressure and recrystallize the crude solid from ethanol.

Self-Validating Analytical Checkpoints:

-

TLC (Dichloromethane:Methanol 9:1): Look for a single new spot (

). The absence of a higher -

H-NMR (DMSO-

Figure 1: Regioselective N2-benzylation workflow using silyl-mediated activation.

Physicochemical Properties and Pharmacological Applications

The N2-benzyl modification drastically alters the lipophilicity and hydrogen-bonding network of the triazine core, enabling it to cross biological membranes and fit into specific hydrophobic receptor pockets.

Quantitative Pharmacological Data

| Compound / Derivative | Target / Application | Activity Metric | Key Property / Advantage | Reference |

| 6-Hydroxy-2-benzyl-triazine-3,5-diones | D-Amino Acid Oxidase (DAAO) | Metabolically resistant to O-glucuronidation; orally bioavailable. | [3] | |

| 2-Alkyl/Benzyl-Arylpiperazine triazines | Fine-tuned receptor affinity via terminal fragment modification. | [1] | ||

| 2-Benzyl-triazine-3,5-dione (1-benzyl-6-azauracil) | Anticoccidial Activity (ODCase inhibition) | 4x higher potency than base 6-azauracil | Efficient oral absorption, moderate excretion, no in vivo cleavage. | [2] |

Systems Biology: Mechanism of Action in CNS Disorders

One of the most promising applications of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives is in the treatment of schizophrenia via the inhibition of D-Amino Acid Oxidase (DAAO)[3].

The Mechanistic Pathway: Schizophrenia is heavily linked to hypofunction of the NMDA receptor. D-Serine is a crucial endogenous co-agonist required for NMDA receptor activation. The enzyme DAAO degrades D-Serine in the brain. By utilizing 6-hydroxy-2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives to inhibit DAAO, D-Serine levels are preserved, thereby enhancing NMDA receptor signaling and improving synaptic plasticity[3]. The benzyl group at the N2 position is critical here, as it anchors the molecule into the hydrophobic active site of the DAAO enzyme.

Figure 2: DAAO inhibition pathway by 2-benzyl-1,2,4-triazine-3,5-dione enhancing NMDA signaling.

References

-

[1] Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.1

-

[2] Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. Journal of Medicinal Chemistry / PubMed.2

-

[3] 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry / ACS Publications. 3

-

[4] An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules / MDPI. 4

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione [mdpi.com]

An In-Depth Technical Guide to the Characterization of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Introduction: The 1,2,4-Triazine Core and Its Significance in Drug Discovery

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] As aza-analogs of pyrimidines, these compounds can act as mimics of endogenous nucleobases, thereby interacting with a variety of enzymatic targets. The derivative 1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil, is a key pharmacophore that has been extensively studied.[3] Substitution on the triazine ring, particularly at the N2 and N4 positions, allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

This guide focuses on the comprehensive characterization of a specific derivative, 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione. This compound has garnered interest due to its reported potential as an anticoccidial agent and an aldose reductase inhibitor.[3] A thorough understanding of its synthesis and detailed analytical characterization is paramount for any further development in a research or drug discovery context. This document provides a detailed exploration of the synthetic route and the multifaceted analytical techniques employed to confirm the structure, purity, and properties of this target compound.

Molecular Structure and Isomerism

The core of the target molecule is the 1,2,4-triazine-3,5(2H,4H)-dione ring system. The benzyl group is attached to the nitrogen at position 2. It is crucial to distinguish this isomer from its N4-substituted counterpart, as the position of the benzyl group significantly influences the molecule's electronic distribution, conformation, and, consequently, its biological activity and spectroscopic properties.

Caption: Molecular structure of the target compound.

Synthesis of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

The synthesis of N-substituted 1,2,4-triazine-3,5(2H,4H)-diones typically proceeds via the alkylation of the parent 6-azauracil ring.[3] The reaction of 6-azauracil with benzyl bromide in the presence of a base is expected to yield a mixture of N2- and N4-benzylated isomers, as well as the N2,N4-dibenzylated product. The regioselectivity of this reaction is a critical consideration.

The choice of base, solvent, and reaction conditions can influence the ratio of the isomeric products. For instance, the use of a milder base and controlled stoichiometry of the alkylating agent can favor mono-alkylation. The separation of the N2 and N4 isomers often requires chromatographic techniques.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Materials:

-

1,2,4-Triazine-3,5(2H,4H)-dione (6-azauracil)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

18-Crown-6

-

Dry acetone

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable eluents)

Procedure:

-

To a solution of 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.0-1.2 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.0 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomeric products.

-

Collect the fractions corresponding to the desired 2-benzyl isomer and evaporate the solvent to yield the pure product.

-

Characterize the purified product by spectroscopic methods.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione.

Caption: Key analytical techniques for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial, and 2D NMR techniques like HSQC and HMBC can provide definitive assignments.

Based on the data for the 4-benzyl isomer, we can predict the NMR spectrum of the 2-benzyl isomer. A key difference is expected in the chemical shift of the methylene protons of the benzyl group and the adjacent carbon, as the electronic environment at the N2 position differs from that at the N4 position.

¹H NMR:

-

Methylene Protons (CH₂): A singlet is expected for the two methylene protons of the benzyl group. Its chemical shift will be indicative of the attachment to the N2 position.

-

Aromatic Protons (Ar-H): A multiplet corresponding to the five protons of the phenyl ring.

-

Triazine Ring Proton (C6-H): A singlet for the proton at the C6 position of the triazine ring.

-

NH Proton: A broad singlet for the proton on the N4 nitrogen.

¹³C NMR:

-

Methylene Carbon (CH₂): The chemical shift of the methylene carbon will be characteristic of the N-benzyl group.

-

Aromatic Carbons (Ar-C): Signals corresponding to the carbons of the phenyl ring.

-

Triazine Ring Carbons (C3, C5, C6): Resonances for the three carbons of the triazine ring. The carbonyl carbons (C3 and C5) will appear at lower field.

| Predicted NMR Data for 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Methylene (s, 2H, CH₂) | ~5.1-5.2 |

| Aromatic (m, 5H, Ar-H) | ~7.3-7.5 |

| C6-H (s, 1H) | ~7.4 |

| NH (br s, 1H) | ~10.0 |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| Methylene (CH₂) | ~55 |

| Aromatic (Ar-C) | ~128-136 |

| C6 | ~135 |

| C3 | ~149 |

| C5 | ~156 |

Note: These are predicted values based on analogous compounds and may vary slightly in an actual experimental setting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is expected to show characteristic absorption bands for the carbonyl groups, N-H bond, and the aromatic ring.

| Predicted IR Data | |

| Functional Group | Expected Absorption (cm⁻¹) |

| N-H Stretch | 3200-3100 |

| C-H Aromatic Stretch | 3100-3000 |

| C-H Aliphatic Stretch | 3000-2850 |

| C=O Stretch (Amide) | 1730-1660 |

| C=N Stretch | ~1660 |

| C=C Aromatic Stretch | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione, the molecular ion peak (M⁺) is expected at m/z 203. The fragmentation pattern would likely involve the loss of the benzyl group or fragments from the triazine ring.

| Predicted Mass Spectrometry Data | |

| m/z | Interpretation |

| 203 | Molecular Ion [M]⁺ |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Biological Significance

As mentioned, 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione has been reported to exhibit interesting biological activities.

-

Anticoccidial Activity: Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa. The development of new anticoccidial agents is of significant interest in veterinary medicine.

-

Aldose Reductase Inhibition: Aldose reductase is an enzyme that catalyzes the reduction of glucose to sorbitol. In diabetic conditions, the accumulation of sorbitol can lead to various complications. Aldose reductase inhibitors are therefore being investigated as potential therapeutic agents for the management of diabetic complications.

Conclusion

The characterization of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione requires a systematic approach employing a combination of synthetic chemistry and analytical techniques. This guide provides a comprehensive framework for its synthesis and detailed characterization based on robust, scientifically-grounded predictions from closely related analogs. The elucidation of its precise structural features through the methodologies described herein is a critical step towards understanding its structure-activity relationship and exploring its full therapeutic potential.

References

-

Yang, C.-H.; Yang, H.-T.; Chen, J.-C.; Lee, G.-H.; Lin, C.-H. An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules2017 , 22, 1924. [Link]

-

El-Gazzar, A. B. A.; Gaafar, A. M.; Aly, H. M. Synthesis and biological activity of new[1][3][4]triazino[4,3-a]benzimidazole derivatives. Bioorganic & Medicinal Chemistry2009 , 17, 3343-3349.

- Mylari, B. L.; Beyer, T. A.; Ciolek, S. J.; Zembrowski, W. J. A new class of potent and specific aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and related derivatives. Journal of Medicinal Chemistry1991, 34, 1011-1018.

- Kamal, A.; Reddy, K. L.; Devaiah, V.; Shankaraiah, N.; Rao, M. P. N. Synthesis and biological evaluation of 1,2,4-triazine fused benzimidazoles, benzoxazoles and benzothiazoles as potential anticancer agents. Bioorganic & Medicinal Chemistry2007, 15, 1007-1016.

- Rashad, A. E.; Hegab, M. I.; Abdel-Megeid, R. E.; Fathalla, N. I.; Abdel-Megeid, F. M. E. Synthesis and antiviral evaluation of new 1,2,4-triazine derivatives. Bioorganic & Medicinal Chemistry2008, 16, 7102-7107.

Sources

- 1. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione [mdpi.com]

- 4. Patents In BindingDB [bindingdb.org]

Advanced Synthesis of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

Executive Summary & Strategic Importance

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold (commonly referred to as 6-azauracil) represents a privileged structure in medicinal chemistry, exhibiting potent bioactivity ranging from anticoccidial effects to aldose reductase and D-amino acid oxidase (DAAO) inhibition.

The critical synthetic challenge lies in the regioselective functionalization of the triazine ring. The molecule possesses multiple nucleophilic sites (N2, N4, and O-atoms via tautomerism). While the N2-position is the pharmacologically preferred site for benzylation in many drug candidates, competitive alkylation at N4 or O-alkylation often degrades yield and purity.

This guide details two high-fidelity protocols for synthesizing 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives:

-

Thermodynamic Control: Direct alkylation using phase-transfer catalysis (18-crown-6).

-

Kinetic/Steric Control: Silylation-mediated alkylation (Vorbrüggen-type adaptation).

Retrosynthetic Analysis & Tautomerism

Understanding the electronic landscape of the 6-azauracil core is prerequisite to synthesis. The compound exists in equilibrium between the dione and hydroxy-enol forms.

-

N2-H Acidity: The proton at N2 is generally more acidic (pKa ~ 7.0) than N4 due to the adjacent electron-withdrawing imine (C=N) at position 6.

-

Nucleophilicity: Under basic conditions, the N2 anion is the softer, more nucleophilic center compared to N4 or the harder Oxygen centers, but steric hindrance at C6 can influence this.

Figure 1: Retrosynthetic disconnection and tautomeric considerations for 2-benzyl-6-azauracil.

Method A: Phase-Transfer Catalyzed N2-Alkylation

This method utilizes 18-crown-6 to complex potassium cations, generating a "naked" anion of the triazine. This enhances the nucleophilicity of the N2 position while minimizing O-alkylation.

Mechanistic Causality

-

K₂CO₃: Acts as a mild base to deprotonate the N2-H.

-

18-Crown-6: Sequesters K⁺ ions. This separation of the ion pair prevents the cation from shielding the N2 anion, drastically increasing reaction rate and selectivity.

-

Solvent (Acetone): A polar aprotic solvent is essential to support the SN2 mechanism while dissolving the organic reactants.

Experimental Protocol

Target: 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione Scale: 5 mmol basis

-

Activation: Charge a dry round-bottom flask with 1,2,4-triazine-3,5(2H,4H)-dione (0.57 g, 5 mmol) and anhydrous acetone (30 mL).

-

Base Addition: Add anhydrous potassium carbonate (0.69 g, 5 mmol, 1.0 eq).

-

Catalyst Addition: Add 18-crown-6 (0.13 g, 0.5 mmol, 10 mol%). Stir at room temperature for 15 minutes to ensure deprotonation initiation.

-

Alkylation: Dropwise add benzyl bromide (0.86 g, 5 mmol, 1.0 eq) over 5 minutes.

-

Reaction: Stir vigorously at room temperature for 16 hours. Monitor via TLC (Chloroform:Methanol 18:1).

-

Workup: Filter off inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The residue will likely contain a mixture of mono- and di-benzylated products. Purify via silica gel column chromatography (Eluent: CHCl₃/MeOH gradient).

Expected Yield: ~49% (Mono-N2), ~21% (Di-N2,N4).

Data Summary: Optimization Parameters

| Parameter | Condition | Outcome |

| Stoichiometry | 1:1 (Substrate:BnBr) | Favors Mono-N2 (Target) |

| Stoichiometry | 1:2 (Substrate:BnBr) | Favors Di-N2,N4 (Side Product) |

| Catalyst | None | <10% Yield (Sluggish) |

| Catalyst | 18-Crown-6 (10 mol%) | 70% Total Conversion |

Method B: Silylation-Mediated Alkylation (BSA Route)

For substrates sensitive to basic conditions or requiring higher regioselectivity, the silylation method is superior. It involves transient protection of the oxygen atoms, forcing alkylation to occur at the nitrogen via an SN2-like mechanism on the silylated intermediate.

Mechanistic Logic

-

Silylation: BSA (N,O-Bis(trimethylsilyl)acetamide) converts the dione into a bis-trimethylsilyloxy-1,2,4-triazine intermediate. This creates a lipophilic species soluble in non-polar solvents.

-

Alkylation: The nitrogen lone pair attacks the alkyl halide, driven by the formation of the strong Si-Br/Si-Cl bond (thermodynamic sink) and the regeneration of the stable amide carbonyl.

Figure 2: Silylation-mediated pathway preventing O-alkylation.

Experimental Protocol

Target: 2-benzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione (Example of functionalized core)

-

Inert Atmosphere: Flame-dry a flask and purge with Argon.

-

Silylation: Suspend 6-bromo-1,2,4-triazine-3,5-dione (1 eq) in anhydrous acetonitrile . Add BSA (3-4 eq).

-

Solubilization: Heat to 50°C until the solution becomes clear (indicates formation of the bis-TMS intermediate).

-

Alkylation: Add benzyl bromide (1.1 eq).

-

Reflux: Heat to 80-82°C for 4-6 hours.

-

Desilylation/Workup: Cool to RT. Add MeOH or water to hydrolyze the remaining TMS groups.

-

Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water.

Validation: This method typically yields cleaner crude profiles compared to the basic acetone method, often exceeding 60-70% yield for the N2-isomer.

Structural Characterization & Validation

Distinguishing between N2-benzyl, N4-benzyl, and O-benzyl isomers is critical.

-

¹H NMR (DMSO-d₆):

-

N2-Benzyl: The benzylic CH₂ typically appears as a singlet around δ 5.0 - 5.1 ppm . The NH proton at N4 is often broad and downfield (~12 ppm).

-

N4-Benzyl: If formed, the benzylic CH₂ often shifts slightly upfield relative to N2.

-

-

¹³C NMR:

-

The carbonyl carbons (C3 and C5) show distinct shifts. In N2-substituted derivatives, the C3 carbonyl (urea-like) is typically around 148-150 ppm , while C5 (amide-like) is 156-158 ppm .

-

-

X-Ray Crystallography: The definitive proof.[2] N2-benzylation allows for specific intermolecular hydrogen bonding patterns (dimerization via N4-H···O) that are distinct from N4-substituted analogs.

References

-

Hwang, L.-C., et al. (2017).[3] "An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione." Molecules, 22(11), 1924.[4]

-

Mylari, B. L., et al. (1977). "Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1."[3][5] Journal of Medicinal Chemistry, 20(4), 475–483.

-

Hin, N., et al. (2015). "6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry, 58(15), 5789–5807.

-

Pan, Y., et al. (2024).[6] "Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines." Chemical Communications, 60, 3665-3668.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

A Comprehensive Analytical Framework

Executive Summary

This technical guide outlines the spectroscopic validation of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione (often referred to as a derivative of 6-azauracil).[1] This molecule serves as a critical scaffold in the development of anticoccidial agents (e.g., diclazuril analogs) and antiviral therapeutics.

The primary analytical challenge in synthesizing this compound is regioselectivity. Alkylation of the parent 1,2,4-triazine-3,5-dione can occur at the

Part 1: Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the species present.[2] 1,2,4-triazine-3,5-diones exhibit lactam-lactim tautomerism.[1]

-

Solid State/Polar Solvents (DMSO): The molecule exists predominantly in the 2,4-diketo (lactam) form.[1]

-

Substitution: The benzyl group at position 2 (

) locks the tautomer at that site, but the proton at

Numbering Convention Used: The 1,2,4-triazine ring is numbered starting from the nitrogen adjacent to the carbonless nitrogen:

-

N1: Nitrogen

-

N2: Nitrogen (Benzylated)[1]

-

C3: Carbonyl

-

N4: Nitrogen (Protonated)[1]

-

C5: Carbonyl

-

C6: Methine (CH)[1]

Part 2: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Regio-Assignment

NMR is the only standalone technique capable of definitively distinguishing the 2-benzyl isomer from the 4-benzyl impurity without reference standards.

1. Sample Preparation Protocol

-

Solvent: DMSO-

is required.[3] Chloroform- -

Concentration: 10–15 mg/mL for

H; >30 mg/mL for -

Temperature: 298 K (Standard).

2.

C NMR: The Critical Discriminator

The chemical shift of the benzylic methylene carbon (

-

-Benzyl (Target): The methylene carbon appears downfield, typically

-

-Benzyl (Impurity): The methylene carbon appears upfield, typically

3.

H NMR Assignments

| Proton | Shift ( | Multiplicity | Diagnostic Note |

| N4-H | 11.5 – 12.2 | Broad Singlet | Disappears with |

| H-6 | 7.50 – 7.65 | Singlet | The characteristic triazine ring proton. |

| Ph-H | 7.20 – 7.40 | Multiplet | Aromatic protons (5H). |

| N2-CH | 5.05 – 5.15 | Singlet | Benzylic methylene. |

Expert Insight: In

H NMR, the benzylic methylene protons for bothand isomers resonate in the same region (~5.1 ppm). Do not rely on proton NMR alone for regiochemical assignment. You must acquire C data.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the functional groups and the diketo state.

Key Absorption Bands (KBr Pellet or ATR):

-

N-H Stretch (3150 – 3250 cm

): A broad band indicating the presence of the free amide proton at -

Carbonyl Region (1680 – 1730 cm

): -

C=N Stretch (1590 – 1610 cm

): Characteristic of the 1,2,4-triazine ring system (

Part 4: Mass Spectrometry (MS)[1]

Mass spectrometry confirms the molecular weight and provides structural fingerprints via fragmentation.[2]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[1]

Molecular Ion (

Fragmentation Pathway (EI):

-

Base Peak (m/z 91): The tropylium ion (

). The bond between the benzyl carbon and -

Triazine Cleavage: Retro-Diels-Alder (RDA) type fragmentation often leads to the loss of HNCO (43 Da) from the triazine ring.

Part 5: Analytical Workflow Visualization

The following diagrams illustrate the logical flow for characterizing this molecule and the fragmentation mechanism.

Diagram 1: Analytical Decision Matrix

This workflow ensures self-validating identification of the regioisomer.

Caption: Analytical logic tree prioritizing

Diagram 2: Mass Spectrometry Fragmentation Logic

Visualizing the dominant tropylium formation.

Caption: Primary fragmentation pathway showing the formation of the stable tropylium cation.[1]

Part 6: Summary of Spectroscopic Data

| Technique | Parameter | Value/Observation | Structural Implication |

| UV-Vis | ~260 nm | Conjugated triazine system.[1] | |

| IR | 3200 (NH), 1715, 1680 (C=O) | Dilactam structure; free NH at pos 4.[1] | |

| 5.10 (s, 2H), 7.60 (s, 1H), 12.0 (br, 1H) | Benzyl attached; Triazine H-6 intact.[1] | ||

| 55.4 (CH | Confirms N2 substitution. | ||

| MS | m/z (EI) | 203 (M | Benzyl group present; labile C-N bond.[1] |

References

-

Regioselectivity &

C NMR Data: -

General Triazine Chemistry & Tautomerism

-

Mass Spectrometry of Triazines

Sources

- 1. jocpr.com [jocpr.com]

- 2. whitman.edu [whitman.edu]

- 3. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 4. An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione: Synthesis, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. Also known as 2-benzyl-6-azauracil, this molecule has demonstrated notable biological activities, including anticoccidial and aldose reductase inhibitory properties. This document will delve into the nuanced aspects of its chemical structure, explore synthetic strategies with a focus on regioselectivity, and provide a detailed account of its physicochemical properties and spectroscopic characterization. Furthermore, we will examine the mechanistic underpinnings of its biological functions, offering insights for researchers in drug discovery and development. This guide is intended to be a thorough resource, amalgamating established knowledge with practical, field-proven insights.

Introduction: The Chemical and Biological Landscape of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

The 1,2,4-triazine ring system is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, the 1,2,4-triazine-3,5(2H,4H)-dione core, a structural analog of the pyrimidine uracil, has been a focal point of research. The introduction of a benzyl group at the N2 position of this heterocyclic core yields 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione, a compound that has shown promise as both an anticoccidial agent and an inhibitor of aldose reductase.[2]

Coccidiosis, a parasitic disease of the intestinal tract in animals, and the complications of diabetes, linked to the activity of aldose reductase, represent significant challenges in veterinary and human medicine, respectively. The dual activity of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione makes it a compelling subject for further investigation and development. This guide aims to provide a detailed technical foundation for researchers working with this and related compounds.

Elucidation of the Chemical Structure

The definitive structure of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is characterized by a benzyl group covalently bonded to the nitrogen atom at the second position of the 1,2,4-triazine-3,5(2H,4H)-dione ring. The IUPAC name for this compound is 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

A [label=""];

B [label=""];

C [label=""];

D [label=""];

E [label=""];

F [label=""];

G [label=""];

H [label=""];

I [label=""];

J [label=""];

K [label=""];

L [label=""];

M [label=""];

N [label=""];

O [label=""];

P [label=""];

Q [label=""];

R [label=""];

S [label=""];

T [label=""];

U [label=""];

V [label=""];

W [label=""];

X [label=""];

Y [label=""];

Z [label=""];

AA [label=""];

BB [label=""];

CC [label=""];

DD [label=""];

EE [label=""];

FF [label=""];

GG [label=""];

HH [label=""];

II [label=""];

JJ [label=""];

KK [label=""];

LL [label=""];

MM [label=""];

NN [label=""];

OO [label=""];

PP [label=""];

QQ [label=""];

RR [label=""];

SS [label=""];

TT [label=""];

UU [label=""];

VV [label=""];

WW [label=""];

XX [label=""];

YY [label=""];

ZZ [label=""];

a [label="N", pos="0,1!", color="#EA4335", fontcolor="#FFFFFF"];

b [label="N", pos="1,1.5!", color="#EA4335", fontcolor="#FFFFFF"];

c [label="C", pos="2,1!", color="#4285F4", fontcolor="#FFFFFF"];

d [label="C", pos="2,0!", color="#4285F4", fontcolor="#FFFFFF"];

e [label="N", pos="1,-0.5!", color="#EA4335", fontcolor="#FFFFFF"];

f [label="C", pos="0,0!", color="#4285F4", fontcolor="#FFFFFF"];

g [label="O", pos="3,1.5!", color="#FBBC05", fontcolor="#202124"];

h [label="O", pos="-1,0!", color="#FBBC05", fontcolor="#202124"];

i [label="H", pos="2.5,-0.25!", color="#34A853", fontcolor="#FFFFFF"];

j [label="C", pos="-1,2!", color="#4285F4", fontcolor="#FFFFFF"];

k [label="H", pos="-1.5,1.75!", color="#34A853", fontcolor="#FFFFFF"];

l [label="H", pos="-1.5,2.5!", color="#34A853", fontcolor="#FFFFFF"];

m [label="C", pos="-0.5,3!", color="#4285F4", fontcolor="#FFFFFF"];

n [label="C", pos="0.5,3.5!", color="#4285F4", fontcolor="#FFFFFF"];

o [label="C", pos="0.5,4.5!", color="#4285F4", fontcolor="#FFFFFF"];

p [label="C", pos="-0.5,5!", color="#4285F4", fontcolor="#FFFFFF"];

q [label="C", pos="-1.5,4.5!", color="#4285F4", fontcolor="#FFFFFF"];

r [label="C", pos="-1.5,3.5!", color="#4285F4", fontcolor="#FFFFFF"];

s [label="H", pos="1,3.25!", color="#34A853", fontcolor="#FFFFFF"];

t [label="H", pos="1,4.75!", color="#34A853", fontcolor="#FFFFFF"];

u [label="H", pos="-0.5,5.5!", color="#34A853", fontcolor="#FFFFFF"];

v [label="H", pos="-2,4.75!", color="#34A853", fontcolor="#FFFFFF"];

w [label="H", pos="-2,3.25!", color="#34A853", fontcolor="#FFFFFF"];

x [label="H", pos="1,-1!", color="#34A853", fontcolor="#FFFFFF"];

a -- b [color="#5F6368"];

b -- c [color="#5F6368"];

c -- d [color="#5F6368"];

d -- e [color="#5F6368"];

e -- f [color="#5F6368"];

f -- a [color="#5F6368"];

c -- g [style=filled, color="#5F6368"];

f -- h [style=filled, color="#5F6368"];

d -- i [color="#5F6368"];

a -- j [color="#5F6368"];

j -- k [color="#5F6368"];

j -- l [color="#5F6368"];

j -- m [color="#5F6368"];

m -- n [color="#5F6368"];

n -- o [color="#5F6368"];

o -- p [color="#5F6368"];

p -- q [color="#5F6368"];

q -- r [color="#5F6368"];

r -- m [color="#5F6368"];

n -- s [color="#5F6368"];

o -- t [color="#5F6368"];

p -- u [color="#5F6368"];

q -- v [color="#5F6368"];

r -- w [color="#5F6368"];

e -- x [color="#5F6368"];

}

Caption: General workflow for the synthesis of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione.

***

Strategies for Regioselective N2-Benzylation

Achieving regioselective N2-benzylation is a key challenge. Several strategies can be employed to favor the formation of the 2-benzyl isomer over the 4-benzyl isomer:

-

Protecting Group Chemistry: The use of a protecting group on the N4 position of the 6-azauracil ring prior to benzylation can direct the substitution to the N2 position. Subsequent deprotection would yield the desired product.

-

Reaction Condition Optimization: Systematic variation of the base, solvent, temperature, and reaction time can influence the N2/N4 product ratio. Less polar solvents and bulkier bases may favor N2-alkylation due to steric hindrance around the N4 position.

-

Alternative Synthetic Routes: A multi-step synthesis starting from a different precursor, where the benzyl group is introduced at an earlier stage, could provide a more controlled route to the desired isomer. For example, the cyclization of a pre-benzylated semicarbazone derivative with a suitable dicarbonyl compound can be a viable approach.[3]

Experimental Protocol: Benzylation of 6-Azauracil (Illustrative)

The following protocol is based on the method described by Hwang et al. (2017) for the synthesis of benzylated 6-azauracil derivatives and is expected to yield a mixture of products requiring chromatographic separation.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq) in dry acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate (1.0-2.0 eq) and a catalytic amount of 18-crown-6-ether (0.1 eq) to the solution.

-

Benzylation: Add benzyl bromide (1.0-1.2 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 2-benzyl, 4-benzyl, and 2,4-dibenzyl isomers.

Physicochemical and Spectroscopic Properties

Property 4-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione[2] 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione (Predicted/Inferred) Molecular Formula C₁₀H₉N₃O₂ C₁₀H₉N₃O₂ Molecular Weight 203.20 g/mol 203.20 g/mol Appearance White crystalline solid Expected to be a solid Melting Point 118-119 °C Not available Solubility Soluble in methanol, dichloromethane Expected to be soluble in common organic solvents

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione and for distinguishing it from its isomers.

-

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the methylene protons and multiplets for the aromatic protons) and a singlet for the C6-H of the triazine ring. A key distinguishing feature between the 2-benzyl and 4-benzyl isomers lies in the chemical shift of the methylene protons. In the 2,4-dibenzyl derivative, the methylene protons at the N2 position are observed at a downfield shift (δ 5.10 ppm) compared to those at the N4 position (δ 5.07 ppm).[2] A similar trend is expected for the monosubstituted isomers.

-

¹³C-NMR: The carbon NMR spectrum will show signals for the carbonyl carbons (C3 and C5), the C6 carbon of the triazine ring, and the carbons of the benzyl group. The chemical shift of the methylene carbon is a critical diagnostic peak. For the 2,4-dibenzyl derivative, the N2-methylene carbon appears significantly downfield (δ 55.40 ppm) compared to the N4-methylene carbon (δ 43.94 ppm).[2] This substantial difference allows for unambiguous assignment of the substitution pattern.

The IR spectrum of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is expected to exhibit strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1750 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and methylene groups, and C=N and N-H stretching vibrations. The IR spectrum of the 4-benzyl isomer shows strong carbonyl absorption at 1727 cm⁻¹.[2]

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the 4-benzyl isomer shows a molecular ion peak (M⁺) at m/z 203.[2] A similar molecular ion peak is expected for the 2-benzyl isomer. The fragmentation pattern can provide further structural information.

Biological Activities and Mechanisms of Action

2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione has been identified as having potential therapeutic applications as an anticoccidial agent and an aldose reductase inhibitor.[2]

Anticoccidial Activity

Triazine-based compounds are known to be effective against various protozoan parasites, including those responsible for coccidiosis. While the precise mechanism of action for many triazines is not fully elucidated, they are believed to interfere with the parasite's metabolic pathways.[5] Some triazines are known to target both the sexual and asexual life stages of the protozoa.[5] For other triazine derivatives like diclazuril, it is thought to be a nucleoside analogue that may interfere with nucleic acid synthesis.[6] It is plausible that 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione exerts its anticoccidial effect through a similar mechanism, potentially by inhibiting essential enzymes in the parasite's pyrimidine biosynthesis pathway.

```dot

digraph "Anticoccidial_Mechanism" {

graph [splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B [label="Protozoan Parasite (Coccidia)", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Inhibition of Pyrimidine Biosynthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

D [label="Disruption of Nucleic Acid Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

E [label="Inhibition of Parasite Growth and Replication", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Enters"];

B -> C [label="Metabolic Pathway"];

A -> C [label="Inhibits", style=dashed, color="#EA4335"];

C -> D [label="Leads to"];

D -> E [label="Results in"];

}

Caption: Mechanism of aldose reductase inhibition.

***

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione is a molecule with demonstrated biological potential, particularly in the areas of antiparasitic and antidiabetic research. The primary challenge in its utilization lies in the development of a regioselective synthesis that can produce the N2-isomer in high yield, avoiding the formation of isomeric byproducts. Future research should focus on optimizing synthetic methodologies, including the exploration of protecting group strategies and novel catalytic systems.

Furthermore, a more in-depth investigation into the mechanisms of action is warranted. For its anticoccidial properties, identifying the specific parasitic enzyme(s) inhibited by this compound would be a significant advancement. In the context of aldose reductase inhibition, detailed kinetic studies and co-crystallization with the enzyme would provide valuable insights into its binding mode and aid in the design of more potent inhibitors.

The information presented in this guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione and its derivatives.

References

- Review of triazine antiprotozoal drugs used in veterinary medicine. (URL not available)

-

Hwang, L.-C., Yang, S.-Y., Chuang, C.-L., & Lee, G.-H. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. Molecules, 22(11), 1924. [Link]

- Anticoccidial drugs of the livestock industry. (URL not available)

- Discovery of Phenylcarbamoylazinane-1,2,4-Triazole Amides Derivatives as the Potential Inhibitors of Aldo-Keto Reductases (AKR1B1 & AKRB10): Potential Lead Molecules for Treatment of Colon Cancer. (URL not available)

-

Mavel, S., Coudert, P., Albuisson, E., Duroux, E., Bastide, P., Couquelet, J., Tronche, P., & Rubat, C. (1992). Synthesis and aldose reductase inhibitory activity of triazine derivatives possessing acetic acid group. Chemical & Pharmaceutical Bulletin, 40(6), 1411–1414. [Link]

- Exploration of leads from bis-indole based triazine derivatives targeting human aldose reductase in diabetic type 2: in-silico approaches. (URL not available)

-

SYNTHESIS OF I-BENZYL-6-AZAURACIL DERIVATIVES, CHLORINATED IN THE NUCLEUS. (1980). Collection of Czechoslovak Chemical Communications, 45(11), 3023-3028. [Link]

-

Hwang, L.-C., Yang, S.-Y., Chuang, C.-L., & Lee, G.-H. (2017). An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione. PubMed, 29117129. [Link]

-

Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy. (1977). Journal of Medicinal Chemistry, 20(4), 475–483. [Link]

-

Anticoccidial derivatives of 6-azauracil. 4. A 1000-fold enhancement of potency by phenyl sulfide and phenyl sulfone side chains. (1981). Journal of Medicinal Chemistry, 24(11), 1337–1342. [Link]

- Anticoccidial derivatives of 6-azauracil. 5. Potentiation by benzophenone side chains. (URL not available)

-

Anticoccidial activity of an azauracil derivative. (2009). Parasitology, 68(2), 165–175. [Link]

-

Mylari, B. L., Miller, M. W., Howes, H. L., Figdor, S. K., Lynch, J. E., & Koch, R. C. (1977). Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogs in chemotherapy. Journal of Medicinal Chemistry, 20(4), 475–483. [Link]

-

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (2015). Journal of Medicinal Chemistry, 58(17), 6926–6938. [Link]

- Potential aldose reductase inhibitors: 1,2,4-triazolidine-3,5-diones and 2-(3,4,5-trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione. (URL not available)

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences, 6(7), 1541-1551. [Link]

- Synthesis and Biological Activities of 1,2,4-Triazine Deriv

- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (URL not available)

- 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. (URL not available)

-

The organophotocatalytic trifluoromethylation of 6-azauracils. (2025). Organic & Biomolecular Chemistry, 23(15), 3624-3628. [Link]

- Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separ

-

N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (2008). Journal of Heterocyclic Chemistry, 45(5), 1371-1376. [Link]

- Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkyl

- Industrial Phase-Transfer C

- Protecting Groups. (URL not available)

- Strategies for Protecting and Manipulating Triazine Deriv

- Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines. (URL not available)

-

Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]

-

STUDY OF THE CONDITIONS OF RIBOSIDATION OF 6-AZAURACIL. (1963). Folia Microbiologica, 8(5), 304–307. [Link]

-

6-Azauracil inhibition of GTP biosynthesis in Saccharomyces cerevisiae. (1992). Current Genetics, 22(1), 9–11. [Link]

- New 6-Azauracil Deriv

- Synthesis of Nitrogen Functional Derivatives of 5-substituted-6-azauracil as one of the Four Nucleobases in the Nucleic Acid of. (URL not available)

- Benzyl -6-(thio and alkyl or aryl thio)

-

Differential Inhibitors of Aldose Reductase. (2022). Encyclopedia, 2(2), 850-865. [Link]

- Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. (URL not available)

- Rat Lung Aldose Reductase Inhibition Capacity of Substituted Indole Hydrazide/Hydrazone Deriv

- 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINE DERIV

- Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Deriv

- 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione. (URL not available)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticoccidial derivatives of 6-azauracil. 5. Potentiation by benzophenone side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCCC 1981, Volume 46, Issue 9, Abstracts pp. 2203-2206 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 4. An Optimized Synthesis, Molecular Structure and Characterization of Benzylic Derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticoccidial derivatives of 6-azauracil. 4. A 1000-fold enhancement of potency by phenyl sulfide and phenyl sulfone side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Biological Activity of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione: A Technical Guide

The following technical guide details the biological activity, mechanism of action, and experimental protocols for 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione .

Executive Summary

2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is a bioactive heterocyclic scaffold derived from 6-azauracil. It serves as a critical pharmacophore in two distinct therapeutic areas: neuropsychiatry (as a D-Amino Acid Oxidase inhibitor) and veterinary medicine (as an anticoccidial agent).

Unlike its N1-substituted isomers which are primarily antimetabolites, the N2-substituted benzyl derivatives exhibit high specificity for the flavoenzyme D-amino acid oxidase (DAAO). This specific inhibition profile positions the compound as a lead candidate for enhancing N-methyl-D-aspartate (NMDA) receptor signaling in the treatment of schizophrenia. Additionally, structurally related N2-aryl derivatives (e.g., diclazuril analogs) are potent agents against Eimeria species in poultry.

Chemical Identity & Structural Pharmacophore

The compound belongs to the class of 1,2,4-triazines.[1][2][3][4] The specific regiochemistry of the benzyl group at the N2 position is the determinant of its biological function.

-

IUPAC Name: 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione

-

Core Scaffold: 6-Azauracil (1,2,4-triazine-3,5-dione)[5]

-

Key Structural Feature: The N2-benzyl tail provides hydrophobic interactions within the active site of DAAO, distinct from the ribose-mimicking N1-substitution seen in antiviral nucleosides.

| Property | Description |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water. |

| Tautomerism | Exists in equilibrium between the dione and hydroxy-one forms, influencing binding affinity. |

Mechanism of Action

Primary Mechanism: D-Amino Acid Oxidase (DAAO) Inhibition

The most significant pharmacological application of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives is the inhibition of D-Amino Acid Oxidase (DAAO) .

-

Physiological Context: DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor in the brain.

-

Pathology: In schizophrenia, NMDA receptor hypofunction is a hallmark pathology. Reduced D-serine levels contribute to this hypofunction.

-

Mechanism: The 2-benzyl-triazine-dione moiety mimics the D-amino acid substrate. It binds to the DAAO active site, preventing the oxidative deamination of D-serine.

-

Outcome: Inhibition of DAAO leads to elevated synaptic D-serine levels

enhanced NMDA receptor activation

Pathway Visualization (DAAO Inhibition)

The following diagram illustrates the catalytic intervention of the compound within the glutamatergic synapse.

Figure 1: Mechanism of DAAO inhibition.[6][7] The compound blocks the degradation of D-serine, restoring NMDA receptor function.

Secondary Mechanism: Anticoccidial Activity

While N1-benzyl derivatives are historically more potent anticoccidials, N2-substituted analogs (structurally related to Diclazuril ) also exhibit activity against Eimeria tenella and Eimeria acervulina.

-

Mode of Action: Disruption of parasite wall formation and inhibition of nuclear division in the schizont stage.

-

SAR Note: The introduction of electron-withdrawing groups (Cl, CN) on the benzyl ring significantly potentiates this activity.[8]

Experimental Protocols

Synthesis of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

This protocol ensures regioselective alkylation at the N2 position, avoiding the common N1/N4 mixtures.

Reagents:

-

6-Azauracil (1,2,4-triazine-3,5-dione)[5]

-

Benzyl bromide

-

Bis(trimethylsilyl)acetamide (BSA)[4]

-

Acetonitrile (anhydrous)

Step-by-Step Methodology:

-

Silylation: In a flame-dried round-bottom flask, suspend 6-azauracil (10 mmol) in anhydrous acetonitrile (20 mL). Add BSA (22 mmol) dropwise under nitrogen atmosphere.

-

Activation: Reflux the mixture at 80°C for 2 hours until a clear solution is obtained (formation of the bis-trimethylsilyl intermediate).

-

Alkylation: Cool the solution to room temperature. Add Benzyl bromide (11 mmol) slowly.

-

Reaction: Reflux at 80°C for 12–16 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Quench the reaction with methanol (5 mL) to desilylate. Evaporate the solvent under reduced pressure.

-

Purification: Resuspend the residue in water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/water to yield the pure N2-benzyl product.

In Vitro DAAO Inhibition Assay

This colorimetric assay quantifies the inhibitory potency (IC₅₀) of the compound.

Principle: DAAO converts D-proline to

Protocol:

-

Buffer Prep: Prepare 50 mM sodium pyrophosphate buffer (pH 8.3).

-

Enzyme Mix: Dilute porcine kidney DAAO (Sigma-Aldrich) to 0.5 U/mL in buffer.

-

Substrate Mix: Prepare 40 mM D-Proline with 0.4 mg/mL o-phenylenediamine (OPD) and 2 U/mL Horseradish Peroxidase (HRP).

-

Incubation:

-

Add 10 µL of test compound (dissolved in DMSO, variable concentrations) to 96-well plate.

-

Add 50 µL of Enzyme Mix. Incubate at 37°C for 10 minutes.

-

Add 140 µL of Substrate Mix to initiate reaction.

-

-

Measurement: Incubate for 15 minutes at 37°C. Stop reaction with 50 µL 2M H₂SO₄. Read Absorbance at 492 nm.

-

Calculation: Calculate % Inhibition =

. Plot log[concentration] vs. % Inhibition to determine IC₅₀.

Quantitative Activity Data[7][9][10]

The following table summarizes the Structure-Activity Relationship (SAR) for 2-substituted triazine-diones against DAAO. Note the impact of the benzyl substituent.[6][8][9]

| Compound ID | R-Group (at N2) | IC₅₀ (nM) against DAAO | Selectivity (vs. D-Aspartate Oxidase) |

| Target | Benzyl | 320 | >100-fold |

| Analog A | Methyl | 2800 | Moderate |

| Analog B | 4-Chlorobenzyl | 45 | High |

| Analog C | Phenethyl | 70 | High |

| Reference | Sodium Benzoate | 2000 | Low |

Data synthesized from comparative studies of 6-hydroxy-1,2,4-triazine-3,5-dione derivatives [1, 2].[4][10][11][12]

Interpretation: The simple 2-benzyl derivative shows potent inhibition in the nanomolar range, significantly superior to the classic inhibitor sodium benzoate. Substitution on the benzyl ring (e.g., 4-Chloro) can further enhance potency by exploiting hydrophobic pockets in the enzyme active site.

References

-

Duplantier, A. J., et al. (2009). "Discovery of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as novel D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

-

Hin, N., et al. (2015). "6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors." ACS Medicinal Chemistry Letters.

-

Miller, M. W., et al. (1977). "Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1."[8][9] Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2025). "2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione."[13] National Center for Biotechnology Information.

Sources

- 1. ctppc.org [ctppc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1,2,4-Triazine-3,5(2H,4H)-dione [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anticoccidial derivatives of 6-azauracil. 1. Enhancement of activity by benzylation of nitrogen-1. Observations on the design of nucleotide analogues in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticoccidial derivatives of 6-azauracil. 4. A 1000-fold enhancement of potency by phenyl sulfide and phenyl sulfone side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. One moment, please... [jchr.org]

- 13. 2-(3,5-Dichloro-4-(4-chlorobenzyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione | C16H10Cl3N3O2 | CID 15052913 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pharmacological Architecture of the 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione Scaffold

Executive Summary

The 1,2,4-triazine-3,5(2H,4H)-dione ring is a highly versatile heterocyclic pharmacophore. In its unsubstituted form (6-azauracil), it functions primarily as a pyrimidine antimetabolite. However, targeted functionalization—specifically the addition of a substituted benzyl or benzeneacetonitrile group at the N2 position—triggers a profound shift in its biological target profile. The resulting 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives (exemplified by the veterinary blockbuster diclazuril) transition from simple antimetabolites to potent, highly specific disruptors of apicomplexan parasite motility and cell division.

This technical guide deconstructs the multimodal mechanism of action (MoA) of this scaffold, detailing the structural pharmacology, downstream cellular effects, and the self-validating experimental workflows required to quantify its efficacy.

Structural Pharmacology & Target Evolution

The parent molecule, 6-azauracil, is a bioisostere of uracil. It enters the cell via uracil permeases and is converted into 6-azauridine 5'-monophosphate, which competitively inhibits 1[1]. This depletes intracellular GTP and UTP pools, arresting RNA polymerase II transcriptional elongation.

However, the introduction of an N2-benzyl moiety fundamentally alters the molecule's steric bulk and lipophilicity. This modification sterically hinders binding to IMPDH but perfectly optimizes the scaffold for insertion into the hydrophobic binding pockets of unique apicomplexan proteins. Consequently, 2-benzyl-1,2,4-triazine-3,5(2H,4H)-diones exhibit potent 2 by targeting the parasite's cytoskeletal motor and cell cycle machinery[2].

Multimodal Mechanism of Action

The parasiticidal efficacy of the 2-benzyl-1,2,4-triazine-3,5-dione scaffold is driven by a synergistic, three-pronged mechanism:

Inhibition of Actin Depolymerizing Factor (ADF)

Apicomplexan parasites (such as Eimeria tenella) rely on a unique actomyosin motor—the glideosome—to invade host epithelial cells. This process requires rapid, continuous turnover of actin filaments (F-actin) into globular actin (G-actin). The parasite utilizes Actin Depolymerizing Factor (EtADF) to sever and depolymerize these filaments. The triazine-dione scaffold binds directly to EtADF,3[3]. By freezing the actin cytoskeleton in a polymerized state, the drug completely halts parasite gliding motility and host cell invasion.

Downregulation of Cyclin-Dependent Kinases (CDKs)

Beyond motility, the scaffold disrupts the parasite's replicative phases (schizogony and gametogony). Exposure to the drug leads to the transcriptional and translational downregulation of 4[4]. This induces severe cell cycle arrest, characterized ultrastructurally by the5 in first- and second-generation schizonts[5].

Residual Antimetabolite Stress

While primary affinity shifts to ADF and CDKs, the conserved 1,2,4-triazine-3,5-dione core maintains low-level residual binding to pyrimidine biosynthesis enzymes. This induces secondary metabolic stress, further crippling the parasite's ability to repair cytoskeletal damage.

Figure 1: Multimodal mechanism of action of the 2-benzyl-1,2,4-triazine-3,5-dione scaffold.

Quantitative Pharmacodynamics & Pharmacokinetics

The structural shift from an antimetabolite to a targeted cytoskeletal inhibitor is reflected in the scaffold's pharmacokinetic profile. The lipophilic benzyl substitution enhances oral bioavailability and tissue distribution, crucial for reaching intracellular parasites in the gastrointestinal tract.

| Pharmacological Parameter | Representative Value (Class Average) | Biological Implication |

| EtADF Binding Affinity ( | 15 - 25 nM | Indicates highly specific, potent target engagement at the apicomplexan glideosome. |

| In Vitro | 0.1 - 1.0 µg/mL | High potency against intracellular merozoites and schizonts. |

| Oral Bioavailability | 40% - 50% | Sufficient for systemic circulation;6[6]. |

| Time to Peak Plasma ( | 6 - 8 hours | Delayed absorption provides sustained therapeutic concentrations in the gut lumen[6]. |

| Primary Excretion Route | >85% Faecal (Unchanged) | Ideal for targeting enteric pathogens; minimal hepatic metabolism required[6]. |

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of novel 2-benzyl-1,2,4-triazine-3,5-dione derivatives, researchers must utilize assays that isolate the specific mechanism of action. The following protocol details the EtADF Co-Sedimentation Assay , designed with built-in self-validating controls to ensure data integrity.

Protocol: EtADF Actin Co-Sedimentation & Polymerization Assay

Rationale & Causality: This assay isolates the physical interaction between the drug, EtADF, and actin. Ultracentrifugation at 100,000 × g is utilized because it is the exact physical threshold required to pellet heavy, filamentous F-actin, while leaving light, globular G-actin in the supernatant. By quantifying the ratio of actin in the pellet vs. supernatant, we can directly measure the drug's ability to prevent EtADF-mediated depolymerization.

Step-by-Step Methodology:

-

Reagent Preparation: Polymerize monomeric rabbit muscle G-actin (5 µM) into F-actin by adding polymerization buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP) for 1 hour at room temperature.

-

Drug-Target Pre-incubation: Incubate 5 µM of recombinant EtADF with the test triazine-dione compound (at varying concentrations: 0.1, 1.0, 10 µM) in F-actin buffer for 30 minutes. Causality: Pre-incubation allows the drug to reach thermodynamic equilibrium within the EtADF binding pocket prior to substrate introduction.

-

Reaction Initiation: Add the polymerized F-actin to the EtADF-drug mixture. Incubate for 1 hour at 25°C to allow EtADF to attempt depolymerization.

-

Ultracentrifugation: Centrifuge the samples at 100,000 × g for 1 hour at 4°C using an ultracentrifuge.

-

Separation & Denaturation: Carefully separate the supernatant (containing G-actin and EtADF) from the pellet (containing intact F-actin). Resuspend the pellet in an equal volume of SDS sample buffer.

-

Quantification: Run both fractions on a 12% SDS-PAGE gel. Stain with Coomassie Brilliant Blue and quantify the actin bands using densitometry.

Self-Validating Control Matrix:

-

System Validation (Negative Control): F-actin + Buffer only. Must yield >90% actin in the pellet. If actin is in the supernatant, the polymerization reagents are degraded, invalidating the run.

-

Target Validation (Positive Control 1): F-actin + EtADF + DMSO (Vehicle). Must yield a significant shift of actin to the supernatant, confirming the recombinant EtADF is biologically active.

-

Assay Mechanics Validation (Positive Control 2): F-actin + Latrunculin A. A known actin disruptor must force actin into the supernatant, proving the centrifugation mechanics successfully separate G-actin from F-actin.

Figure 2: Self-validating workflow for the EtADF actin co-sedimentation assay.

References

-

Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC Source: nih.gov URL:[Link]

-

AnticoccidiAls clinAcoX® (diclazuril) EU REGistRAtions* Source: biovet.com URL:[Link]

-

Diclazuril (1) - EMA Source: europa.eu URL:[Link]

-

Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella Source: nih.gov URL:[Link]

-

Synthesis, Characterization, and Antioxidation Evaluation of Novel Spiro-5-(fluoren-9'-yl)-6-azauracil and Their N,N-Dialkyl Derivatives - SCIRP Source: scirp.org URL:[Link]

Sources

- 1. Large-scale screening of yeast mutants for sensitivity to the IMP dehydrogenase inhibitor 6-azauracil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Antioxidation Evaluation of Novel Spiro-5-(fluoren-9’-yl)-6-azauracil and Their N,N-Dialkyl Derivatives [scirp.org]

- 3. Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]

- 5. biovet.com [biovet.com]

- 6. ema.europa.eu [ema.europa.eu]

Advanced Physicochemical and Synthetic Profiling of 2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione

Executive Summary

The 1,2,4-triazine-3,5(2H,4H)-dione scaffold—structurally analogous to the nucleobase uracil and commonly referred to as 6-azauracil—represents a privileged pharmacophore in modern drug discovery. Its derivatives are heavily utilized in the development of central nervous system (CNS) therapeutics, functioning as potent 5-HT1A receptor agonists and selective D-amino acid oxidase (DAAO) inhibitors.

This technical whitepaper provides an in-depth analysis of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione , a specifically N2-alkylated derivative. By exploring its physicochemical properties, the mechanistic logic behind its regioselective synthesis, and its pharmacological utility, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals.

Physicochemical and Structural Profiling

The physical and chemical properties of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione are dictated by the electron-deficient nature of the triazine core and the lipophilic contribution of the benzyl moiety. The parent core, 1,2,4-triazine-3,5(2H,4H)-dione, exhibits high polarity and hydrogen-bonding capacity [1]. However, targeted benzylation at the N2 position fundamentally alters its pharmacokinetic parameters, optimizing it for CNS penetration.

Quantitative Property Matrix

| Property | Value | Mechanistic Causality & Significance |

| Molecular Formula | C₁₀H₉N₃O₂ | N2-benzylated derivative of the 6-azauracil core. |

| Molecular Weight | 203.20 g/mol | Falls well within the Lipinski Rule of 5; optimal for small-molecule CNS diffusion. |

| Core pKa (N4-H) | ~6.5 - 7.0 | While N2 is alkylated, the N4 proton remains ionizable, serving as a critical hydrogen-bond donor for receptor binding. |

| LogP (Estimated) | 1.5 - 2.2 | The benzyl group significantly increases lipophilicity compared to the parent core (LogP -0.6) [2], aiding blood-brain barrier (BBB) crossing. |

| Topological Polar Surface Area (TPSA) | ~58.2 Ų | Balances aqueous solubility with membrane permeability, highly favorable for oral bioavailability. |

| Tautomerism | Lactam-Lactim | Predominantly exists in the di-lactam (oxo) form in physiological conditions, ensuring stable target interaction. |

Mechanistic Chemistry: Regioselectivity and Tautomerism

A critical challenge in functionalizing the 1,2,4-triazine-3,5(2H,4H)-dione core is regioselectivity . The heterocycle possesses two nucleophilic nitrogen atoms (N2 and N4) and two carbonyl oxygens (O3 and O5).

The Causality of N2-Selectivity: In standard alkylation protocols, the N2 position is the thermodynamically and kinetically favored site for electrophilic attack. This is due to the unique acidity profile of the core. The N2 proton is flanked by the C3 carbonyl and the N1=C6 imine bond. Upon deprotonation, the resulting N2-anion is highly stabilized via resonance delocalization across the N1 nitrogen and the C3 oxygen. Consequently, controlled deprotonation with a stoichiometric base predominantly yields the N2-anion, allowing for selective N2-benzylation while leaving the N4 position available for future functionalization or target-receptor hydrogen bonding.

Experimental Methodology: Regioselective Synthesis

To ensure reproducibility and scientific integrity, the following protocol describes the self-validating, regioselective synthesis of 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione.

Step-by-Step Synthetic Protocol

-

Preparation and Deprotonation:

-

Dissolve 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the premature quenching of the base.

-

Cool the reaction mixture to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq, 10.5 mmol) in small portions.

-

Causality: Cooling to 0°C prevents base-catalyzed ring-opening of the triazine core. The strict 1.05 eq stoichiometry ensures selective deprotonation of the more acidic N2 proton, minimizing N4-deprotonation and subsequent dibenzylation.

-

-

Electrophilic Alkylation:

-

Stir the mixture for 30 minutes at 0°C until hydrogen gas evolution ceases (visual validation of complete deprotonation).

-

Add Benzyl Bromide (1.1 eq, 11 mmol) dropwise over 10 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes of the highly reactive electrophile, further suppressing the formation of the N2,N4-dibenzyl byproduct.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Self-Validating Quench & Extraction:

-

Monitor reaction completion via TLC (Eluent: EtOAc/Hexane 1:1). The highly polar starting material (

~0.1) will be replaced by the less polar N2-benzyl product ( -

Quench the reaction by slowly adding saturated aqueous NH₄Cl (30 mL).

-

Causality: Using NH₄Cl instead of pure water provides a mild, buffered proton source that neutralizes unreacted NaH without subjecting the newly formed product to high pH extremes, which could hydrolyze the triazine ring.

-

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

-

-

Purification:

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to isolate the pure 2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione as a white crystalline solid.

-

Regioselective N2-benzylation workflow of the 1,2,4-triazine-3,5-dione scaffold.

Pharmacological Applications and Signaling Pathways

The N2-substituted 1,2,4-triazine-3,5(2H,4H)-dione scaffold is a highly privileged structure in neuropharmacology, acting as a core structural motif for two major classes of CNS therapeutics:

A. 5-HT1A Receptor Agonists